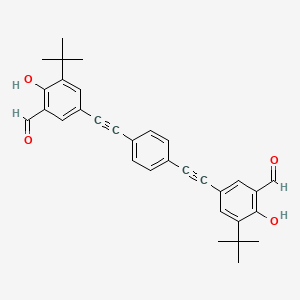
5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) is a complex organic compound characterized by its unique structure, which includes a phenylene core linked by ethyne groups to two hydroxybenzaldehyde moieties with tert-butyl substituents
准备方法
The synthesis of 5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Ethyne Linker: The ethyne groups are introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of Hydroxybenzaldehyde Moieties: The hydroxybenzaldehyde groups are then attached to the ethyne linker through a Knoevenagel condensation reaction, which involves the reaction of an aldehyde with an active methylene compound in the presence of a base.
Introduction of Tert-Butyl Groups: The tert-butyl groups are introduced through a Friedel-Crafts alkylation reaction, which involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst.
化学反应分析
5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents such as halogens or nitro compounds.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Electrophilic aromatic substitution reagents: Halogens, nitro compounds
Major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds.
科学研究应用
5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) has several scientific research applications, including:
Materials Science: This compound can be used as a building block for the synthesis of π-conjugated organic materials, which are used in organic electronics such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Organic Electronics: Due to its unique electronic properties, this compound can be used in the fabrication of organic field-effect transistors (OFETs) and other electronic devices.
Medicinal Chemistry:
作用机制
The mechanism of action of 5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) is primarily related to its ability to participate in π-conjugation and intramolecular charge transfer (ICT). The phenylene core and ethyne linkers facilitate the delocalization of electrons, which enhances the compound’s electronic properties. This delocalization allows the compound to interact with various molecular targets and pathways, making it suitable for applications in organic electronics and materials science.
相似化合物的比较
Similar compounds to 5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) include:
4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(pyridin-2-amine): This compound also features a phenylene core linked by ethyne groups but has pyridin-2-amine moieties instead of hydroxybenzaldehyde groups.
2,2’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(6-bromoquinoline): This compound includes a phenylene core linked by ethyne groups with 6-bromoquinoline moieties.
属性
分子式 |
C32H30O4 |
|---|---|
分子量 |
478.6 g/mol |
IUPAC 名称 |
3-tert-butyl-5-[2-[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]ethynyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C32H30O4/c1-31(2,3)27-17-23(15-25(19-33)29(27)35)13-11-21-7-9-22(10-8-21)12-14-24-16-26(20-34)30(36)28(18-24)32(4,5)6/h7-10,15-20,35-36H,1-6H3 |
InChI 键 |
KKJCWHZUSRYIQT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C#CC2=CC=C(C=C2)C#CC3=CC(=C(C(=C3)C(C)(C)C)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-(2-methoxyphenyl)-1-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B14901715.png)


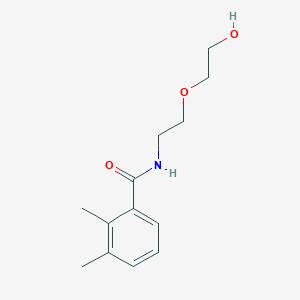

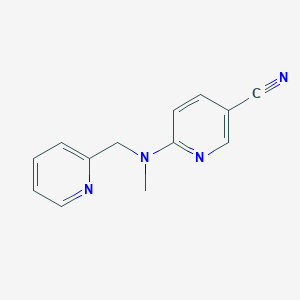
![4-[3-[4-[2-(5-Benzyl-13-methyl-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraen-4-yl)ethynyl]pyrazol-1-yl]-3-[2-(4-methylpiperazin-1-yl)ethyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B14901772.png)
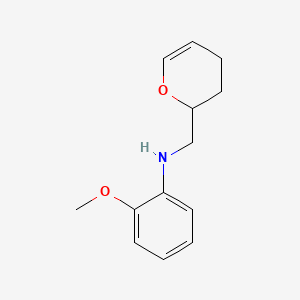

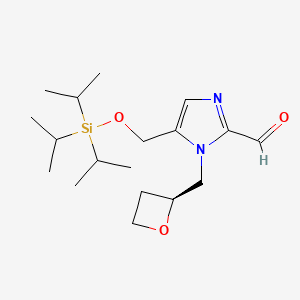
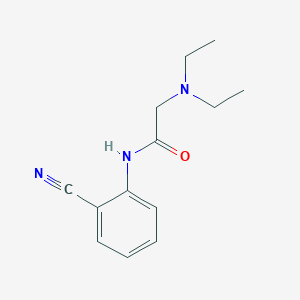
![N-(2-(2-Hydroxypropanamido)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14901792.png)
![(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14901797.png)
![zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoate;hydron](/img/structure/B14901808.png)
